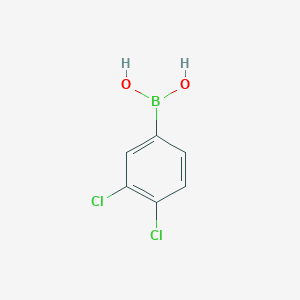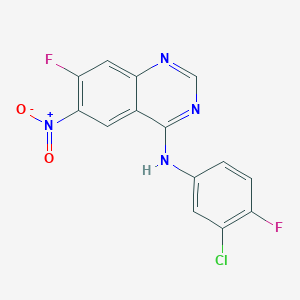
N-(3-氯-4-氟苯基)-7-氟-6-硝基喹唑啉-4-胺
描述
This compound is a quinazoline derivative, which is a class of organic compounds with a bicyclic structure made of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. The presence of fluorine and nitro groups could indicate that this compound has potential biological activity, as these groups are often found in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline core, with the various substituents attached at the specified positions. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
As a nitrogen-containing aromatic compound, this molecule could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, and the aromatic ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the various substituents would likely make this compound relatively nonpolar and insoluble in water .科学研究应用
Antiproliferative Efficacy in Colon Cancer Cells
This compound has shown significant antiproliferative efficacy in colon cancer cells . The compound, DW-8, had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines, HCT116, HT29, and SW620 . It induced apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
Synthesis of Gefitinib
The compound is used in the synthesis of gefitinib , a drug used for the treatment of non-small cell lung carcinoma (NSCLC). An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in this protocol .
In-vitro Studies
The compound is designed for in-vitro studies, which are conducted outside of living organisms. These studies are crucial in understanding the biological properties of the compound.
Targeted Therapy in Cancer Treatment
The compound is a part of the family of tyrosine kinase inhibitors, which are target-oriented drugs . They play an important part in the modulation of growth factor signaling, making them effective in targeted cancer therapy .
Research in Drug Design and Synthesis
The compound is a part of a novel series of 4-anilinoquinazoline analogues . These analogues are being evaluated for their anticancer efficacy in human breast cancer and human colorectal cancer cell lines . This makes the compound a valuable asset in the field of drug design and synthesis.
Study of Cell Death Mechanisms
The compound is used to study the mechanisms of cell death . It helps in understanding how apoptosis is induced in cancer cells, which is crucial in the development of new cancer treatments .
未来方向
The study of quinazoline derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could involve the synthesis of this compound and testing of its biological activity, as well as the exploration of various synthetic routes and modifications to the structure .
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N4O2/c15-9-3-7(1-2-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOJDNRJDBWZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442902 | |
| Record name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
CAS RN |
162012-67-1 | |
| Record name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



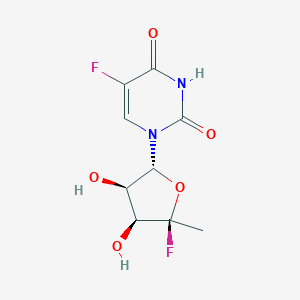
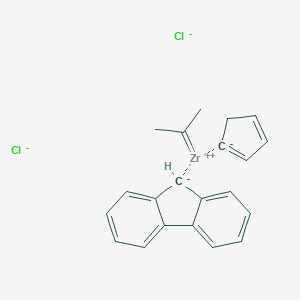
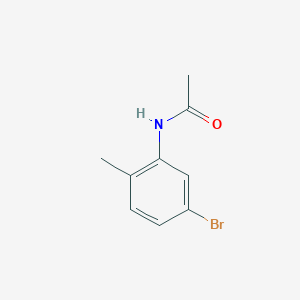
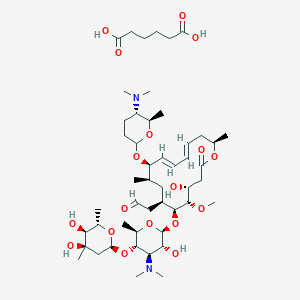
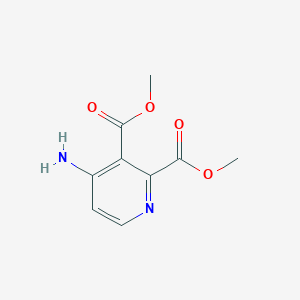
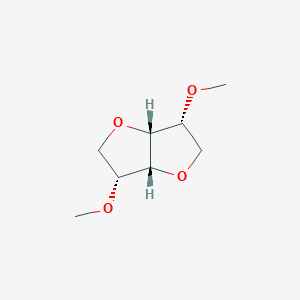
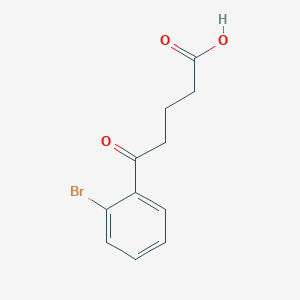
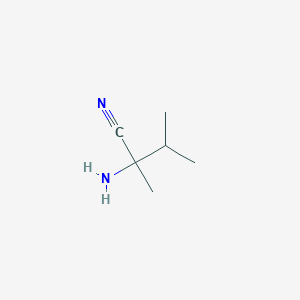
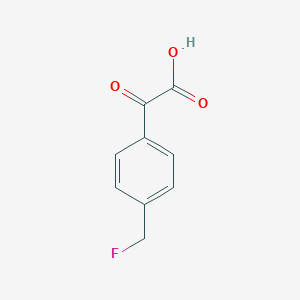
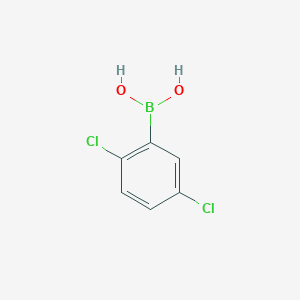
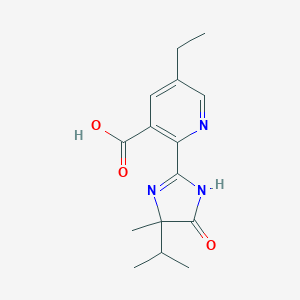
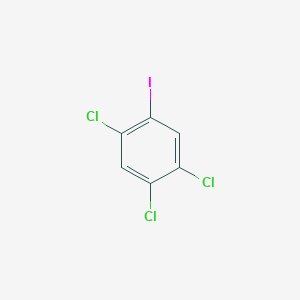
![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
